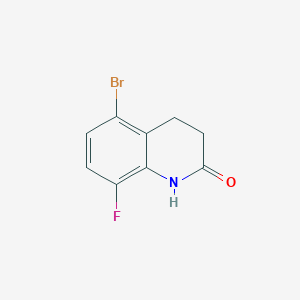

5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one

説明

5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a halogenated dihydroquinolinone derivative characterized by a fused bicyclic structure with bromine and fluorine substituents at positions 5 and 8, respectively. Its molecular formula is C₉H₇BrFNO, and it exhibits a molecular weight of 244.06 g/mol . The compound belongs to the 3,4-dihydroquinolin-2(1H)-one family, a scaffold known for its diverse pharmacological activities, including osteogenic and antidepressant effects .

特性

分子式 |

C9H7BrFNO |

|---|---|

分子量 |

244.06 g/mol |

IUPAC名 |

5-bromo-8-fluoro-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H7BrFNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h2-3H,1,4H2,(H,12,13) |

InChIキー |

YWOZEDPPGNMZCR-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC2=C(C=CC(=C21)Br)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

Starting Material: The synthesis may begin with a substituted aniline derivative.

Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinolinone core.

Halogenation: Introduction of bromine and fluorine atoms can be achieved through halogenation reactions using reagents like bromine (Br2) and fluorine sources (e.g., N-fluorobenzenesulfonimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents for each reaction step.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

化学反応の分析

Types of Reactions

5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can modify the quinolinone core.

科学的研究の応用

5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one may have various applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Exploration as a lead compound for developing new drugs.

Industry: Possible applications in materials science and chemical manufacturing.

作用機序

The mechanism of action of 5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine and fluorine substitutions may enhance binding affinity or selectivity for certain targets.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one can be contextualized against related compounds, as outlined below:

Table 1: Key Structural and Functional Comparisons

Key Observations

Structural Influence on Synthesis: The position of halogen substituents significantly impacts synthetic efficiency. For example, mechanochemical methods yield 5-bromo and 8-bromo isomers in a 5:1 ratio , while Fe-catalyzed cyclization favors 6-bromo-8-fluoro derivatives (33% yield) over 8-bromo analogs (24%) .

Biological Activity: Osteogenic Potential: Derivatives like CHNQD-00603 (methoxy/hydroxyl substituents) promote osteogenic differentiation via Runx2 activation . The target compound’s Br/F groups may similarly modulate bone-related pathways but with distinct potency due to stronger electron-withdrawing effects. Antidepressant Activity: 3,4-Dihydroquinolin-2(1H)-one derivatives with oxadiazole fragments exhibit strong 5-HT1A receptor binding (e.g., compound 10g: Ki = 1.68 nM) . The target’s halogen substituents could enhance receptor affinity via hydrophobic interactions or alter metabolic stability.

For instance, 5-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (MW 254.12) has higher lipophilicity than the target compound . Steric Effects: Bulky substituents (e.g., 4,4-dimethyl groups) may hinder target binding, whereas smaller halogens (Br/F) balance steric and electronic effects.

Research Findings and Implications

- Regioselectivity Challenges: The synthesis of brominated dihydroquinolinones often produces regioisomers (e.g., 5-bromo vs. 8-bromo), necessitating precise catalytic or mechanistic control .

- Pharmacological Optimization : Substituent positioning (e.g., 5-Br/8-F vs. 6-Br/8-F) could fine-tune bioactivity. For example, 6-bromo-8-fluoro derivatives may exhibit distinct receptor selectivity compared to the target compound.

- Unmet Needs : The target compound’s specific biological data (e.g., IC₅₀, pharmacokinetics) are absent in the evidence, highlighting opportunities for future studies to bridge this gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。